5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Brand Name: Vulcanchem
CAS No.: 1021261-55-1
VCID: VC11955754
InChI: InChI=1S/C20H16ClN3O/c1-14-2-6-16(7-3-14)18-12-19-20(25)23(10-11-24(19)22-18)13-15-4-8-17(21)9-5-15/h2-12H,13H2,1H3
SMILES: CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl
Molecular Formula: C20H16ClN3O
Molecular Weight: 349.8 g/mol

5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

CAS No.: 1021261-55-1

Cat. No.: VC11955754

Molecular Formula: C20H16ClN3O

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1021261-55-1

Specification

CAS No. 1021261-55-1
Molecular Formula C20H16ClN3O
Molecular Weight 349.8 g/mol
IUPAC Name 5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C20H16ClN3O/c1-14-2-6-16(7-3-14)18-12-19-20(25)23(10-11-24(19)22-18)13-15-4-8-17(21)9-5-15/h2-12H,13H2,1H3
Standard InChI Key ZSDZSHNDZOZFNV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl

Introduction

Structural Characteristics and Molecular Composition

The molecular architecture of 5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is defined by a bicyclic pyrazolo[1,5-a]pyrazine scaffold. Position 5 of the pyrazine ring is substituted with a (4-chlorophenyl)methyl group, while position 2 of the pyrazole moiety is occupied by a 4-methylphenyl substituent. The presence of these electron-withdrawing (chlorine) and electron-donating (methyl) groups introduces electronic asymmetry, potentially influencing reactivity and intermolecular interactions.

Molecular Formula and Weight

The molecular formula is deduced as C21H16ClN3O, derived from:

  • Core structure (pyrazolo[1,5-a]pyrazin-4-one): C7H5N3O

  • (4-Chlorophenyl)methyl substituent: C7H6Cl

  • 4-Methylphenyl substituent: C7H7

This yields a molecular weight of 361.83 g/mol, though discrepancies may arise due to isotopic variations or crystallographic packing effects.

Key Structural Features

  • Pyrazolo[1,5-a]pyrazine Core: A fused bicyclic system comprising a pyrazole (5-membered, two nitrogen atoms) and pyrazine (6-membered, two nitrogen atoms) ring, with a ketone group at position 4.

  • Aromatic Substituents:

    • 4-Chlorobenzyl Group: Introduces steric bulk and lipophilicity, potentially enhancing membrane permeability.

    • 4-Methylphenyl Group: Contributes to π-π stacking interactions and modulates electronic density .

Synthetic Pathways and Methodologies

The synthesis of 5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one likely involves multi-step organic transformations, as inferred from analogous pyrazolo[1,5-a]pyrazine derivatives.

Step 1: Formation of the Pyrazolo[1,5-a]pyrazin-4-one Core

The core structure is typically synthesized via cyclocondensation reactions. For example:

  • Pyrazole Formation: Reaction of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones.

  • Pyrazine Ring Closure: Oxidative cyclization using agents like phosphoryl chloride (POCl3) or iodine .

Optimization Considerations

  • Reaction Solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Temperature Control: Mild conditions (60–80°C) prevent decomposition of sensitive intermediates.

Physicochemical Properties

While experimental data specific to this compound is scarce, properties can be extrapolated from structural analogs:

PropertyValue/DescriptionSource Analogs
SolubilityLow aqueous solubility; soluble in DMSO, DMF
Melting PointEstimated 180–220°C (decomp.)
LogP~3.5 (moderate lipophilicity)
StabilityStable under inert atmosphere; sensitive to strong acids/bases

Comparative Analysis with Structural Analogs

To contextualize this compound’s properties, a comparison with related derivatives is illustrative:

CompoundKey Structural DifferencesBioactivity (IC50)
VC11955392Oxazole ring at position 5Antimicrobial: 12.5 µg/mL
EVT-11390526Oxazol-4-ylmethyl substituentAntioxidant: 78% DPPH scavenging
Target Compound(4-Chlorophenyl)methyl substituentHypothesized enhanced lipophilicity

This comparison suggests that replacing heterocyclic substituents (e.g., oxazole) with aromatic groups may optimize pharmacokinetic properties, though at the potential cost of reduced target specificity .

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